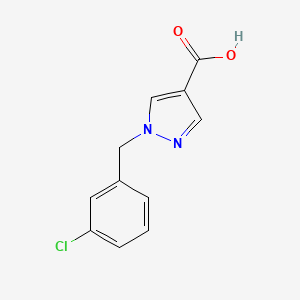

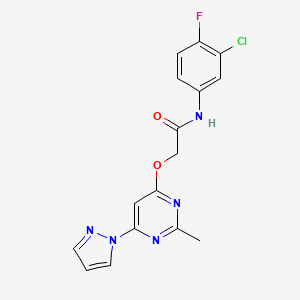

4-(dimethylamino)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylamino)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, also known as CUDC-907, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound was developed by Curis Inc. and is currently undergoing clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Synthesis and Bioassay Studies

Researchers Lavanya et al. (2010) conducted studies on the synthesis of substituted-N-(5-cyanopyrimidin-4yl)benzamides, which involved facile condensation with various aromatic acid derivatives. This process included the use of 4-Aminopyrimidine-5-carbonitrile and resulted in derivatives characterized by IR, 1 H, NMR, and Mass spectral data. These compounds were tested for anti-microbial and anti-oxidant activities (Lavanya et al., 2010).

Reaction with Dinucleophiles

Schenone et al. (1990) explored the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to the synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates. This process involved hydrolysis to corresponding carboxylic acids, which were then converted to various pyrimidines, highlighting a versatile synthetic pathway (Schenone, Sansebastiano, & Mosti, 1990).

Ring Transformations with Nucleophiles

The study by Geerts and Plas (1978) investigated the treatment of 4-chloro-2-dimethylaminopyrimidine with potassium amide, leading to the formation of various triazines. They identified several unstable intermediates through 13C NMR investigations, contributing to the understanding of nucleophilic reactions in heterocyclic chemistry (Geerts & Plas, 1978).

Microwave-assisted Synthesis of Pyrazolopyridines

El‐Borai et al. (2013) reported on the microwave-assisted synthesis of pyrazolopyridine derivatives using 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one. The study also examined the antioxidant, antitumor, and antimicrobial activities of these compounds, demonstrating the therapeutic potential of such derivatives (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Synthesis of 4-Benzyl-2H-phthalazine Derivatives

El-Wahab et al. (2011) synthesized 4-benzyl-2-substituted phthalazin-1-one derivatives and evaluated their antimicrobial activities. This study provides insight into the synthesis and potential applications of these compounds in the pharmaceutical industry (El-Wahab, Mohamed, El-Agrody, El-Nassag, & Bedair, 2011).

properties

IUPAC Name |

4-(dimethylamino)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-25(2)19-10-8-18(9-11-19)21(26)22-13-12-16-14-23-20(24-15-16)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRFDLGTZGQOPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-4-(1,4-thiazinan-4-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2873773.png)

![N-(2,5-dimethylphenyl)-4-[(phenylsulfonyl)amino]piperidine-1-carboxamide](/img/structure/B2873774.png)

![N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B2873775.png)

![3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2873777.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2873778.png)

![benzo[d]thiazol-6-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2873781.png)

![1-(4-Chlorobenzoyl)-2,3-dihydrobenzo[g]quinolin-4-one](/img/structure/B2873782.png)

![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B2873790.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2873791.png)